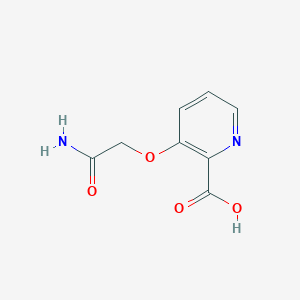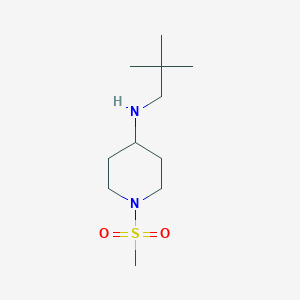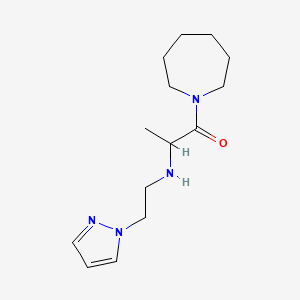
3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid, also known as AOEPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. AOEPC is a derivative of pyridine and is primarily used in the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid is not fully understood. However, it has been proposed that 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid may also act as a scavenger of free radicals, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the blood. 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has also been found to inhibit the activity of nuclear factor kappa B, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has been shown to increase the activity of superoxide dismutase, an enzyme that protects cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid is its ability to inhibit the activity of certain enzymes and reduce inflammation. This makes it a potential candidate for the development of new anti-inflammatory drugs. However, 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid is not fully understood, which makes it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid. One area of interest is the development of new drugs based on 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid. Researchers are also investigating the potential use of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage. In addition, studies are being conducted to investigate the effects of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid on various diseases, such as cancer and diabetes.
Conclusion:
In conclusion, 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, and has a protective effect on the liver and kidneys. 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has also been shown to inhibit the growth of certain bacteria and viruses. Despite its limitations, 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has several advantages and has the potential to be developed into new drugs. Future research on 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid may lead to the development of new treatments for various diseases.
合成法
The synthesis of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxylic acid with ethyl oxalyl chloride to form ethyl 2-(2-oxo-2-(pyridin-2-yl)ethyl)oxalate. The latter compound is then reacted with hydroxylamine hydrochloride to give 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid.
科学的研究の応用
3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has also been shown to have a protective effect on the liver and kidneys. In addition, 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has been found to inhibit the growth of certain bacteria and viruses.
特性
IUPAC Name |
3-(2-amino-2-oxoethoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-6(11)4-14-5-2-1-3-10-7(5)8(12)13/h1-3H,4H2,(H2,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHFXWZLDUEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)


![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
